molecular formula C20H41NO5Si B14184848 (2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide CAS No. 847222-22-4

(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide

Cat. No.: B14184848
CAS No.: 847222-22-4
M. Wt: 403.6 g/mol
InChI Key: ILQSUPQRAPSOFM-ONYGOOLBSA-N
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Description

(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide is a complex organic compound with a unique structure that includes a tert-butyl(dimethyl)silyl group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide typically involves multiple steps, including the protection of hydroxyl groups, selective functionalization, and coupling reactions. The tert-butyl(dimethyl)silyl group is often introduced using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and reaction time. Purification methods such as chromatography and recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The tert-butyl(dimethyl)silyl group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

(2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide involves its interaction with specific molecular targets and pathways. The tert-butyl(dimethyl)silyl group can protect reactive hydroxyl groups, allowing selective reactions to occur at other sites. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar compounds include other silyl-protected hydroxyl compounds and methoxy-substituted amides. Compared to these compounds, (2R,3S,4R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide offers unique advantages such as enhanced stability and selective reactivity. Some similar compounds are:

  • This compound
  • This compound

This compound’s unique structure and properties make it a valuable tool in various scientific research fields.

Properties

CAS No.

847222-22-4

Molecular Formula

C20H41NO5Si

Molecular Weight

403.6 g/mol

IUPAC Name

(2R,3S,4R)-3-[tert-butyl(dimethyl)silyl]oxy-7-hydroxy-N-methoxy-N,2,4,8-tetramethyl-5-oxononanamide

InChI

InChI=1S/C20H41NO5Si/c1-13(2)16(22)12-17(23)14(3)18(15(4)19(24)21(8)25-9)26-27(10,11)20(5,6)7/h13-16,18,22H,12H2,1-11H3/t14-,15+,16?,18-/m0/s1

InChI Key

ILQSUPQRAPSOFM-ONYGOOLBSA-N

Isomeric SMILES

C[C@H]([C@@H]([C@@H](C)C(=O)N(C)OC)O[Si](C)(C)C(C)(C)C)C(=O)CC(C(C)C)O

Canonical SMILES

CC(C)C(CC(=O)C(C)C(C(C)C(=O)N(C)OC)O[Si](C)(C)C(C)(C)C)O

Origin of Product

United States

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